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Compound of Interest

Compound Name: 3-Phenyl-1-pentene

Cat. No.: B012858

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the
organic compound 3-phenyl-1-pentene. Due to the limited availability of specific experimental
spectra in public databases, this document focuses on predicted spectroscopic characteristics
derived from its molecular structure, alongside established experimental protocols for obtaining
such data. This information is crucial for the identification, characterization, and quality control
of 3-phenyl-1-pentene in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 3-phenyl-1-pentene. These predictions are based
on established principles of spectroscopy and typical values for similar chemical environments.

Table 1: Predicted *H NMR Data for 3-Phenyl-1-Pentene
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)
H-1 (a, b) 5.0-5.2 Doublet of doublets 2H
H-2 57-59 Multiplet 1H
H-3 3.2-34 Triplet 1H
H-4 (a, b) 16-1.8 Multiplet 2H
H-5 0.8-1.0 Triplet 3H
Aromatic (ortho, meta, 21.74 Multiplet -

para)

Table 2: Predicted **C NMR Data for 3-Phenyl-1-Pentene

Carbon Chemical Shift (6, ppm)
C-1 ~114

C-2 ~142

C-3 ~50

C-4 ~29

C-5 ~12

Aromatic (C-ipso) ~145

Aromatic (C-ortho) ~128

Aromatic (C-meta) ~127

Aromatic (C-para) ~126

Table 3: Predicted IR Absorption Data for 3-Phenyl-1-

Pentene
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Absorption Range

Functional Group Intensity Vibration Type
(cm™)

=C-H (alkene) 3070 - 3090 Medium Stretch

C-H (aromatic) 3020 - 3050 Medium Stretch

C-H (alkane) 2850 - 2960 Strong Stretch

C=C (alkene) 1640 - 1650 Medium Stretch

C=C (aromaitic) 1450 - 1600 Medium-Weak Stretch

=C-H (alkene) 910 and 990 Strong Bend (out-of-plane)
C-H (aromatic) 690 - 710 and 730 - Strong Bend (out-of-plane)

770

Table 4: Predicted Mass Spectrometry Fragmentation

D_ata_f_o_r_S_Eh.enyl -1-Pentene

Proposed Fragment lon Notes
146 [C11H14]"e Molecular lon (M*e)
117 [M - CzHs]* Loss of an ethyl group
91 [C7HA]* Tropylium ion (rearrangement)
77 [CeHs]* Phenyl cation

Experimental Protocols

The following sections detail standardized methodologies for obtaining NMR, IR, and mass

spectra for a liquid organic compound such as 3-phenyl-1-pentene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and *3C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Methodology:
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Sample Preparation: Dissolve 5-25 mg of 3-phenyl-1-pentene in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCI3) in a clean, dry NMR tube.[1][2] For 13C NMR, a more
concentrated sample (50-100 mg) may be required.[3]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (0 ppm).[1]

Instrumentation: Place the NMR tube into the spectrometer's probe.
Data Acquisition:

o Acquire the H NMR spectrum using a standard pulse sequence.
o Acquire the proton-decoupled 3C NMR spectrum.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale to the TMS signal. Integrate the
peaks in the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic
vibrational frequencies.

Methodology:
o Sample Preparation (Neat Liquid):

o Place one to two drops of liquid 3-phenyl-1-pentene between two clean, dry salt plates
(e.g., NaCl or KBr).

o Gently press the plates together to form a thin liquid film.
 Instrumentation: Place the salt plates in the sample holder of the IR spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1. A
background spectrum of the clean salt plates should be taken first and subtracted from the
sample spectrum.
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o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in 3-phenyl-1-pentene.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid
in its identification.

Methodology:

o Sample Introduction: Introduce a small amount of 3-phenyl-1-pentene into the mass
spectrometer, often via a gas chromatography (GC) system for separation and purification
before analysis.

« |onization: The most common method for a molecule of this type is Electron lonization (El).
[4] In the ion source, the sample is bombarded with a high-energy electron beam (typically
70 eV), causing the molecule to lose an electron and form a molecular ion (M*e).[4][5][6]

o Mass Analysis: The resulting molecular ion and any fragment ions are accelerated into a
mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their
mass-to-charge ratio (m/z).[4][5]

o Detection: An electron multiplier or other detector records the abundance of each ion at a
specific m/z value.

o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z. The most intense peak is called the base peak and is assigned a
relative abundance of 100%.[6]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 3-phenyl-1-pentene.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2353229.htm
http://sites.science.oregonstate.edu/~gablek/CH535/bare_13CNMR_spectra.htm
https://www.stenutz.eu/chem/solv6%20(2).php?name=3-phenyl-1-pentene
https://www.researchgate.net/figure/Proposed-fragmentation-of-compound-2044-min-3-penten-1-one-1-phenyl-and-EI-MS_fig5_373296078
https://www.chemicalbook.com/ProductChemicalPropertiesCB52264993_EN.htm
https://www.benchchem.com/product/b012858#spectroscopic-data-of-3-phenyl-1-pentene-nmr-ir-ms
https://www.benchchem.com/product/b012858#spectroscopic-data-of-3-phenyl-1-pentene-nmr-ir-ms
https://www.benchchem.com/product/b012858#spectroscopic-data-of-3-phenyl-1-pentene-nmr-ir-ms
https://www.benchchem.com/product/b012858#spectroscopic-data-of-3-phenyl-1-pentene-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b012858?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

